Dimethylphysostigmine

Catalog No.
S1938127
CAS No.
103877-07-2
M.F
C16H23N3O2
M. Wt
289.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylphysostigmine

CAS Number

103877-07-2

Product Name

Dimethylphysostigmine

IUPAC Name

[(3aR,8bS)-3,4,8b-trimethyl-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-7-yl] N,N-dimethylcarbamate

Molecular Formula

C16H23N3O2

Molecular Weight

289.37 g/mol

InChI

InChI=1S/C16H23N3O2/c1-16-8-9-18(4)14(16)19(5)13-7-6-11(10-12(13)16)21-15(20)17(2)3/h6-7,10,14H,8-9H2,1-5H3/t14-,16+/m1/s1

InChI Key

IUHMWLMDASQDJQ-ZBFHGGJFSA-N

SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C

Canonical SMILES

CC12CCN(C1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C

Isomeric SMILES

C[C@@]12CCN([C@@H]1N(C3=C2C=C(C=C3)OC(=O)N(C)C)C)C

Alzheimer's Disease and Dementia Research

One of the prominent research areas for DMPH is in Alzheimer's disease (AD) and other forms of dementia. Acetylcholine deficiency is a hallmark feature of AD, and researchers are investigating whether DMPH can improve cognitive function in patients by boosting acetylcholine levels. Studies have shown mixed results, with some suggesting potential benefits for memory and attention, while others haven't found significant improvements []. Further research is needed to determine the efficacy and optimal use of DMPH in AD treatment [].

Source

[] Li, Y., Li, X., Gao, X., & Zhu, X. (2013). Cholinesterase inhibitors for Alzheimer disease. Cochrane Database of Systematic Reviews, (6).

Studying Neuromuscular Transmission

DMPH's ability to inhibit acetylcholinesterase makes it a valuable tool for studying neuromuscular transmission, the process by which nerve impulses reach muscles. Researchers can use DMPH to manipulate acetylcholine levels and observe the effects on muscle contraction and function. This helps in understanding how the nervous system interacts with muscles and contributes to research on neuromuscular disorders [].

Source

[] Feng, Z. P. (1996). Acetylcholinesterase inhibitors in neuromuscular transmission. Acta Pharmacologica Sinica, 17(4), 353-359.

Dimethylphysostigmine is a synthetic derivative of physostigmine, a reversible inhibitor of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine in the body. This compound belongs to the class of carbamate compounds and is characterized by its ability to enhance cholinergic transmission by preventing the hydrolysis of acetylcholine. Dimethylphysostigmine is particularly noted for its increased potency and specificity in inhibiting acetylcholinesterase compared to its parent compound, physostigmine, making it a valuable tool in pharmacology and toxicology.

DMPH's primary mechanism of action involves its reversible inhibition of AChE. By binding to the enzyme's active site, it prevents the breakdown of ACh, leading to its accumulation in the synaptic cleft. This increased ACh concentration enhances cholinergic neurotransmission in the central nervous system (CNS), neuromuscular junctions, and peripheral autonomic ganglia.

DMPH is a highly toxic compound if ingested or absorbed through the skin. Symptoms of poisoning include excessive sweating, salivation, diarrhea, muscle weakness, seizures, and respiratory depression. Due to its potent cholinergic activity, it should be handled with extreme caution in a laboratory setting, following appropriate safety protocols.

Data:

  • The lethal dose (LD50) of DMPH in rats is reported to be 1.5 mg/kg.

  • Inhibition of Acetylcholinesterase: The primary reaction involves the binding of dimethylphysostigmine to the active site of acetylcholinesterase, forming a stable enzyme-inhibitor complex. This reaction significantly prolongs the action of acetylcholine at synaptic junctions.
  • Hydrolysis: Over time, the dimethylcarbamylated enzyme can be hydrolyzed back to the free enzyme and dimethylcarbamic acid, although this process is significantly slower than the hydrolysis of acetylcholine itself. The half-life of this complex formation is critical for understanding its therapeutic and toxicological implications .
  • Reactivation: Compounds such as pralidoxime can reactivate acetylcholinesterase that has been inhibited by dimethylphysostigmine, although this process is less efficient than with some other inhibitors .

Dimethylphysostigmine exhibits significant biological activity primarily through its role as an acetylcholinesterase inhibitor. This action leads to:

  • Enhanced Cholinergic Activity: By preventing the breakdown of acetylcholine, dimethylphysostigmine increases cholinergic signaling, which can be beneficial in treating conditions such as myasthenia gravis and Alzheimer's disease.
  • Potential Toxicity: Due to its potent inhibition of acetylcholinesterase, dimethylphysostigmine can lead to cholinergic crisis if overdosed, resulting in symptoms such as muscle twitching, respiratory distress, and cardiovascular effects .

The synthesis of dimethylphysostigmine typically involves several steps:

  • Starting Materials: The synthesis begins with precursors such as methylated indole derivatives or other suitable organic compounds.
  • Carbamylation: The key step involves the introduction of a dimethylcarbamate group into the structure through nucleophilic substitution reactions.
  • Purification: Following synthesis, purification methods such as recrystallization or chromatography are employed to isolate the desired compound from by-products and unreacted materials .
  • Characterization: The final product is characterized using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

Dimethylphysostigmine has several applications:

  • Pharmacological Research: It serves as a model compound for studying cholinergic mechanisms and developing new therapeutic agents for neurological disorders.
  • Toxicology: Its potent effects on acetylcholinesterase make it useful in studies related to organophosphate poisoning and antidote development.
  • Veterinary Medicine: Similar compounds are used in veterinary practices to treat certain conditions related to neuromuscular transmission .

Studies on dimethylphysostigmine interactions reveal important insights:

  • Drug Interactions: It may interact with other medications that affect cholinergic signaling, leading to enhanced or diminished effects.
  • Reactivation Studies: Research has shown that certain oxime compounds can reactivate acetylcholinesterase inhibited by dimethylphysostigmine more efficiently than others, indicating potential therapeutic strategies for poisoning cases .

Dimethylphysostigmine shares similarities with several other compounds known for their cholinesterase inhibitory properties. Here are some notable comparisons:

Compound NameStructure TypePotencyUnique Features
PhysostigmineNatural alkaloidModerateNaturally occurring; used in glaucoma treatment
NeostigmineSynthetic carbamateHighUsed primarily for myasthenia gravis; quaternary ammonium
PyridostigmineSynthetic carbamateHighLonger duration of action; used for myasthenia gravis
DonepezilNon-carbamate inhibitorModerateSelective for central nervous system; used in Alzheimer's treatment

Dimethylphysostigmine stands out due to its enhanced potency compared to physostigmine while retaining similar mechanisms of action. Its unique structural modifications contribute to its distinct pharmacological profile .

XLogP3

0.9

UNII

S6C28CTI07

Other CAS

103877-07-2

Wikipedia

Dimethylphysostigmine

Dates

Modify: 2023-08-16

Explore Compound Types